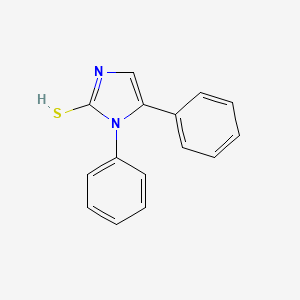

1,5-diphenylimidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “1,5-diphenylimidazole-2-thiol” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique chemical structure with specific properties and applications in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: Selection of appropriate starting materials based on the desired chemical structure.

Reaction Conditions: Use of specific reagents, solvents, and catalysts to facilitate the chemical reactions.

Purification: Techniques such as chromatography to isolate and purify the final product.

Industrial Production Methods

Industrial production of 1,5-diphenylimidazole-2-thiol would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistency and purity of the product, and adhering to safety and environmental regulations.

Analyse Des Réactions Chimiques

Types of Reactions

1,5-diphenylimidazole-2-thiol can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of one functional group with another in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

1,5-Diphenylimidazole-2-thiol has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of this compound exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with some derivatives showing potency greater than standard antibiotics like ciprofloxacin . For instance, a study reported that one derivative exhibited a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against cysteine proteases. Its thiol group can form covalent bonds with nucleophilic cysteine residues on proteins, facilitating selective labeling in proteomics research. Additionally, it has shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in anti-inflammatory drug development. The interactions involve hydrophobic contacts with specific residues in the enzyme's active site.

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives of this compound. These compounds have been tested against various cancer cell lines, demonstrating promising cytotoxic effects. For example, certain derivatives have shown significant activity against human colon and breast cancer cell lines . The mechanism of action is believed to involve the disruption of cellular processes through interactions with key biomolecules.

Biochemical Applications

Proteomics Research

In proteomics, this compound serves as a valuable tool for studying protein-protein interactions. Its ability to selectively label cysteine residues allows researchers to identify interaction partners in complex biological systems. This application is crucial for understanding cellular signaling pathways and disease mechanisms.

Synthesis of Derivatives

The compound acts as a building block for synthesizing various derivatives that possess enhanced biological activities. For example, thiazole-containing compounds derived from this compound have shown significant biological activities, including antimicrobial and anticancer properties.

Material Science Applications

Fluorescent Properties

The fluorescent nature of imidazole derivatives makes them suitable for applications in optics and photography. Their ability to emit light upon excitation can be harnessed for developing fluorescent probes used in biological imaging and diagnostics .

Agricultural Applications

Compounds similar to this compound are also utilized in agriculture as pesticides and fungicides. Their structural properties allow them to interact effectively with biological targets in pests and pathogens .

Comparative Analysis of Related Compounds

A comparison of structurally similar compounds reveals the unique characteristics of this compound:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4,5-Diphenylimidazole-2-thiol | Similar imidazole structure | Exhibits antibacterial properties similar to those of 1,5-diphenyl derivative |

| 2-Mercaptoimidazole | Contains a thiol group | Less sterically hindered; used as a simpler model for biological studies |

| Benzimidazole derivatives | Comprises both benzimidazole and thiol | Often shows enhanced antibacterial activity due to dual functionality |

This table highlights how the specific structural arrangement of this compound contributes to its distinct biological activities compared to related compounds.

Mécanisme D'action

The mechanism of action of 1,5-diphenylimidazole-2-thiol involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering biochemical pathways, and modulating cellular functions. The exact mechanism depends on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 1,5-diphenylimidazole-2-thiol can be identified using structural similarity searches in databases like PubChem. These compounds may share similar chemical structures and properties.

Uniqueness

This compound may have unique features that distinguish it from other similar compounds. These features could include specific functional groups, reactivity, or biological activity that make it particularly useful for certain applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds can further enhance its utility and application in scientific research.

Propriétés

IUPAC Name |

1,5-diphenylimidazole-2-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c18-15-16-11-14(12-7-3-1-4-8-12)17(15)13-9-5-2-6-10-13/h1-11H,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWPIDMVMOHYEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.